1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone is a chemical compound characterized by its trifluoromethyl group and piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with piperazine in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and crystallization, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperazinyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted pyrimidinyl or piperazinyl derivatives.
Scientific Research Applications
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone is unique due to its trifluoromethyl group and piperazine ring structure. Similar compounds include:
Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group but may have different substituents on the pyrimidinyl ring.
Piperazine derivatives: These compounds contain the piperazine ring but lack the trifluoromethyl group.
The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c1-8(19)17-4-6-18(7-5-17)10-15-3-2-9(16-10)11(12,13)14/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQYPWFESKYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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